molecular formula C21H16ClN3O4S2 B11274379 methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

カタログ番号: B11274379
分子量: 474.0 g/mol
InChIキー: AXTQHSJEXFETLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a synthetic heterocyclic compound featuring a thiazolo[3,4-a]quinazoline core. The compound’s structure includes a 4-chlorophenethyl carbamoyl group at position 3 and a methyl carboxylate substituent at position 8, which are critical for modulating binding affinity and pharmacokinetic properties. Computational studies, including 3D-QSAR, molecular docking, and ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions, highlight its optimized drug-likeness and inhibitory activity compared to earlier derivatives .

特性

分子式

C21H16ClN3O4S2

分子量

474.0 g/mol

IUPAC名

methyl 3-[2-(4-chlorophenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

InChI

InChI=1S/C21H16ClN3O4S2/c1-29-20(28)12-4-7-14-15(10-12)25-17(24-18(14)26)16(31-21(25)30)19(27)23-9-8-11-2-5-13(22)6-3-11/h2-7,10H,8-9H2,1H3,(H,23,27)(H,24,26)

InChIキー

AXTQHSJEXFETLJ-UHFFFAOYSA-N

正規SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCCC4=CC=C(C=C4)Cl

製品の起源

United States

準備方法

Synthesis of the Thiazoloquinazoline Core

The thiazolo[3,4-a]quinazoline core is constructed via cyclocondensation reactions involving thiourea derivatives and cyclic ketones. A representative approach involves the reaction of 2-aminobenzothiazole with cyclohexanone in the presence of thiourea and potassium hydroxide under reflux conditions . For instance, heating equimolar quantities of cyclohexanone (0.039 mol), substituted aldehydes (0.039 mol), and thiourea (0.03 mol) in ethanol with KOH (2.5 g) at reflux for 3 hours yields the hexahydroquinazolin-2-thione intermediate . Subsequent Dieckmann cyclization, as demonstrated in analogous thiopyrano-compounds, facilitates ring closure under alkaline conditions .

Key reaction parameters :

  • Solvent : Ethanol or ethanol/water mixtures .

  • Catalyst : Potassium hydroxide or triethylamine .

  • Temperature : Reflux (78–80°C) .

  • Yield : 74–96% for analogous thiazoloquinazoline derivatives .

Introduction of the Carbamoyl Group

The carbamoyl moiety is introduced via nucleophilic acyl substitution using 4-chlorophenethylamine. This step typically employs coupling agents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to activate the carbonyl group for amide bond formation. For example, treating the thiazoloquinazoline carboxylic acid intermediate with 4-chlorophenethylamine (1.2 equiv) and CDI (1.5 equiv) in anhydrous dichloromethane at 0–5°C for 12 hours achieves carbamoylation.

Optimization insights :

  • Coupling agents : CDI minimizes racemization compared to DCC.

  • Temperature : Low temperatures (0–5°C) suppress side reactions.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the carbamoyl derivative in 65–78% yield.

Methyl Esterification

The final step involves esterification of the carboxylic acid group at position 8 of the quinazoline ring. This is achieved via treatment with methanol in the presence of a sulfuric acid catalyst or using dimethyl sulfate under basic conditions . For instance, refluxing the carboxylic acid intermediate with excess methanol and concentrated H₂SO₄ (2 drops) for 6 hours provides the methyl ester in 85–92% yield .

Critical factors :

  • Acid catalyst : H₂SO₄ or HCl gas enhances esterification efficiency .

  • Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) confirms completion .

Reaction Optimization and Yield Analysis

Comparative studies of solvent systems and catalysts reveal optimal conditions for high-yield synthesis. Table 1 summarizes results from analogous thiazoloquinazoline preparations :

EntrySolventCatalystTime (h)Yield (%)
1EthanolTriethylamine3.596
2MethanolPyridine4.083
3Ethanol/water (3:1)Triethylamine2.590
4Acetonitrile/water (2:1)Pyridine3.089

Data adapted from four-component reaction studies , demonstrating that ethanol/water mixtures with triethylamine provide superior yields (90%) and shorter reaction times (2.5 hours).

Structural Characterization

Spectroscopic validation :

  • IR spectroscopy : A strong ester C=O stretch appears at 1730–1735 cm⁻¹, while the thioxo group (C=S) absorbs at 1250–1280 cm⁻¹ .

  • ¹H NMR : Key signals include the ester methyl group (δ 3.80–3.85 ppm, s) and the 4-chlorophenethyl chain (δ 3.55–3.65 ppm, t, J = 7.2 Hz) .

  • ¹³C NMR : The quinazoline carbonyl carbon resonates at δ 165–170 ppm, with the methyl ester carbon at δ 52–54 ppm .

Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 473.95 [M+H]⁺, consistent with the molecular formula C₂₂H₁₇ClN₄O₃S₂ .

Challenges and Mitigation Strategies

  • Byproduct formation during cyclization :

    • Cause : Incomplete cyclization due to suboptimal temperature or catalyst loading .

    • Solution : Prolonged reflux (up to 5 hours) and incremental KOH addition .

  • Low carbamoylation efficiency :

    • Cause : Moisture-induced decomposition of CDI.

    • Solution : Rigorous drying of solvents and reagents over molecular sieves.

Industrial-Scale Considerations

Pilot-scale synthesis (100 g batches) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Ethanol/water mixtures (3:1 v/v) at 80°C with triethylamine (5 mol%) achieve 88% yield in 1.5 hours . Recrystallization from hot ethanol (90% purity) followed by activated charcoal treatment yields pharmaceutical-grade product (>99.5% purity) .

Emerging Methodologies

Recent advances include enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), which provide enantioselectivity for chiral derivatives . Microwave-assisted synthesis reduces cyclization time to 20 minutes with comparable yields (91%) .

化学反応の分析

反応の種類

3-((4-クロロフェネチル)カルバモイル)-5-オキソ-1-チオキソ-4,5-ジヒドロ-1H-チアゾロ[3,4-a]キナゾリン-8-カルボン酸メチルは、次のようなさまざまな化学反応を受けることができます。

    酸化: この化合物は酸化されて追加の官能基を導入したり、既存の官能基を変換したりすることができます。

    還元: 還元反応は、化合物の酸化状態を変化させるために使用でき、生物活性を変更することがあります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤と求電子剤(置換反応用)が含まれます 。反応条件は通常、目的の変換が効率的に行われるように、制御された温度とpHレベルを必要とします。

形成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により、追加の酸素含有官能基を持つキナゾリン誘導体が生成される可能性があり、一方、置換反応により、さまざまなアルキル基またはアリール基を導入できます .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Quinazoline derivatives, including those with thiazolo and thioxo functionalities, have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound appears to exert its anticancer effects through inhibition of key signaling pathways involved in tumor growth and metastasis. For instance, some quinazoline derivatives have been identified as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis .
  • Case Studies : In vitro studies demonstrated that specific quinazoline compounds led to significant cytotoxicity against breast cancer (MCF-7), colorectal (HCT116), and hepatocellular carcinoma (HePG2) cell lines. These studies reported IC50 values indicating the potency of these compounds compared to established chemotherapeutics .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. Compounds with similar structures have been shown to inhibit various enzymes implicated in cancer progression and other diseases.

  • Polo-like Kinase Inhibition : Research indicates that thiazoloquinazoline derivatives can inhibit Polo-like kinases, which are essential for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Development of Novel Therapeutics

The structural diversity offered by methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate allows for modifications that can enhance its therapeutic efficacy.

  • Prodrug Strategies : Some studies suggest that modifying the compound to create prodrugs could improve bioavailability and therapeutic index. For example, altering the polarity of the side chains may facilitate better cellular uptake .

Pharmacological Studies

Pharmacological investigations into this compound have revealed its potential as a lead candidate for further drug development.

  • Safety and Efficacy Profiles : Preliminary toxicity assessments and pharmacokinetic studies are essential for evaluating the safety profile of this compound before clinical trials can be initiated. The goal is to establish a favorable balance between efficacy against targeted diseases and minimal side effects .

Data Tables

Application Area Key Findings IC50 Values
Anticancer ActivityInduces apoptosis in MCF-7 cellsIC50 = 17.7 μM
Enzyme InhibitionInhibits Polo-like KinasesIC50 = 32 nmol/L
Prodrug DevelopmentEnhanced bioavailability potentialN/A

作用機序

類似の化合物との比較

類似の化合物

3-((4-クロロフェネチル)カルバモイル)-5-オキソ-1-チオキソ-4,5-ジヒドロ-1H-チアゾロ[3,4-a]キナゾリン-8-カルボン酸メチルと構造的に類似した化合物がいくつかあります。これらには以下が含まれます。

独自性

3-((4-クロロフェネチル)カルバモイル)-5-オキソ-1-チオキソ-4,5-ジヒドロ-1H-チアゾロ[3,4-a]キナゾリン-8-カルボン酸メチルを際立たせているのは、独自の官能基の組み合わせであり、これにより、独自の生物活性のセットがもたらされます。 特に、チアゾール環の存在は、治療薬としての可能性を高めます.

類似化合物との比較

Comparison with Similar Compounds

Thiazolo[3,4-a]quinazoline derivatives share a common core but vary in substituents, significantly altering their biological activity and physicochemical properties. Below is a detailed comparison with structurally related analogs:

Structural Analogs and Activity

Compound Name / ID Substituents (Positions) Molecular Weight Target Activity (MALT1) Key Findings
Target Compound 3: 4-chlorophenethyl carbamoyl; 8: methyl ester 487.89 g/mol IC50: Not explicitly reported (predicted high affinity) Optimized via 3D-QSAR for enhanced binding; favorable ADMET profile .
8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide 3: 3,5-dichlorophenyl carboxamide; 8: chlorine 481.24 g/mol IC50: Not reported Reduced solubility due to halogenation; higher lipophilicity may limit bioavailability.
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole-carbamoyl hybrid 369.40 g/mol N/A (different scaffold) Demonstrates stability of methyl ester groups but lacks thiazoloquinazoline bioactivity.

Substituent Effects

  • 4-Chlorophenethyl vs. 3,5-Dichlorophenyl : The target compound’s 4-chlorophenethyl group enhances hydrophobic interactions with MALT1’s active site, as predicted by molecular docking . In contrast, the dichlorophenyl substituent in may increase steric hindrance, reducing binding efficiency.

Computational Insights

  • 3D-QSAR Models : The target compound’s substituents align with favorable steric and electrostatic contours in MALT1’s binding pocket, as identified in Haloui et al.’s 2022 study .
  • ADMET Predictions : The compound exhibits balanced logP (2.8–3.2), moderate plasma protein binding (<90%), and low hepatotoxicity risk, outperforming dichlorophenyl analogs .

生物活性

Methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate (CAS No. 1110970-62-1) is a complex organic compound known for its potential pharmacological applications, particularly in the fields of oncology and antimicrobial therapy. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

PropertyValue
IUPAC Name Methyl 3-[2-(4-chlorophenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
Molecular Formula C21H16ClN3O4S2
Molecular Weight 473.95 g/mol
CAS Number 1110970-62-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the thiazoloquinazoline core. Specifically, methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate has shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may exert its effects by inhibiting key enzymes or receptors involved in cancer cell proliferation and survival. For instance, it may interact with cellular receptors and modulate signal transduction pathways that lead to apoptosis (programmed cell death) and cell cycle arrest.
  • Cytotoxicity Evaluation : In vitro studies using the MTT assay have demonstrated that derivatives of quinazolinone compounds exhibit notable cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, a related compound showed an IC50 value of approximately 10 μM against HeLa cells .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. Research indicates that thiazoloquinazoline derivatives can inhibit bacterial growth, although specific data on this compound's efficacy against particular strains remains limited.

Study 1: Synthesis and Evaluation

A study focused on synthesizing quinazolinone derivatives revealed that modifications to the thiazoloquinazoline structure could enhance cytotoxic activity. The synthesized compounds were tested against various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .

Study 2: Mechanistic Insights

Another investigation explored the mechanism by which quinazolinone derivatives induce apoptosis in cancer cells. Flow cytometry analysis showed that treatment with these compounds led to significant G1 phase arrest in the cell cycle of HCT-116 cells, indicating their potential as effective anticancer agents .

Q & A

Q. What methodological approaches are recommended for synthesizing this compound with optimal purity?

The synthesis of structurally similar heterocyclic compounds often involves multi-step reactions, including cyclization, carbamoylation, and esterification. Key steps include:

  • Reaction optimization : Refluxing intermediates in ethanol or chloroform for 24–48 hours to achieve cyclization (e.g., thiazoloquinazoline core formation) .
  • Purification : Crystallization from solvents like DMF, ethanol, or ethanol/water mixtures to isolate products with >65% yield .
  • Characterization : Use IR spectroscopy to confirm carbonyl (1708–1755 cm⁻¹) and thioxo (797–857 cm⁻¹) groups, and ¹H/¹³C NMR to verify substituent integration and coupling patterns .

Q. What safety protocols should be prioritized during handling due to its toxicity profile?

The compound is classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Critical protocols include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks .
  • Emergency measures : For skin contact, wash immediately with water for 15 minutes; for ingestion, seek medical attention and provide SDS documentation .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays linked to its structural analogs:

  • Kinase inhibition assays : Test against protein kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) quantification in macrophage models .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce nitro or thiol intermediates .
  • Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .
  • Real-time monitoring : Use HPLC-MS to track reaction progress and identify byproducts (e.g., uncyclized precursors) .

Q. What computational strategies are effective for predicting target interactions and SAR?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M7P) .
  • QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with anti-inflammatory activity .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How should researchers address contradictions in toxicity data across studies?

  • Dose-response validation : Replicate acute toxicity assays (OECD 423) using standardized doses (50–300 mg/kg) in rodent models .
  • Metabolite profiling : Identify toxic metabolites (e.g., sulfoxide derivatives) via LC-QTOF-MS in liver microsomes .
  • Cross-species comparison : Compare toxicity in zebrafish embryos and mammalian models to assess translational relevance .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。